molecular formula C28H21ClN2O2 B2900385 (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide CAS No. 403663-75-2

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide

Cat. No.: B2900385
CAS No.: 403663-75-2
M. Wt: 452.94
InChI Key: UZRULUHHXATEBT-XDOHYJNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthalen-2-ylamino intermediate: This step involves the reaction of naphthalene with an amine under specific conditions to form the naphthalen-2-ylamino group.

    Coupling with a benzamide derivative: The naphthalen-2-ylamino intermediate is then coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(naphthalen-2-yl)benzamide
  • N-(2-chlorophenyl)-N’-(naphthalen-2-yl)urea
  • 2-chloro-N-(phenyl)-N’-(naphthalen-2-yl)acetamide

Uniqueness

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide is unique due to its specific structural features, such as the presence of both naphthalene and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O2/c29-25-15-7-6-14-24(25)27(32)31-26(16-8-11-20-9-2-1-3-10-20)28(33)30-23-18-17-21-12-4-5-13-22(21)19-23/h1-19H,(H,30,33)(H,31,32)/b11-8+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRULUHHXATEBT-XDOHYJNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.